4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene
Description
Properties
IUPAC Name |
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-4-1-2-5(11)8-7(4)9-6(13-9)3-12-8/h1-2,6,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTUYHBPDJBUON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3=C(C=CC(=C3O1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
- Starting Materials: Fluorinated chromene derivatives or fluorinated benzopyran precursors bearing fluorine atoms at positions corresponding to 4 and 7.
- Key Step: Cyclization to form the oxireno[2,3-c]chromene ring system, typically achieved by epoxidation of a chromene double bond.
- Oxidizing Agents: Suitable epoxidizing reagents such as peracids (e.g., m-chloroperbenzoic acid) or other oxidants capable of selectively converting the alkene moiety into an epoxide.
- Reaction Conditions: Controlled temperature and solvent systems to optimize yield and minimize side reactions.
Detailed Synthetic Procedure (Representative)
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Synthesis of 4,7-difluorochromene precursor | Fluorinated phenol + appropriate aldehyde/ketone under acidic/basic catalysis | Formation of 4,7-difluorochromene scaffold |
| 2 | Epoxidation of chromene double bond | Use of m-CPBA or peracid in dichloromethane at 0–25 °C | Formation of oxireno[2,3-c]chromene ring |
| 3 | Purification | Chromatography or recrystallization | Isolation of pure this compound |
Industrial and Scale-Up Considerations
- Continuous Flow Reactors: Employed for large-scale synthesis to enhance reaction control, safety, and reproducibility.
- Purification Techniques: Advanced chromatographic methods or crystallization to ensure high purity suitable for research or industrial applications.
- Yield Optimization: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized for maximum yield and minimal by-products.
Analytical and Characterization Data Supporting Preparation
The identity and purity of the synthesized compound are confirmed by a combination of analytical techniques:
| Technique | Purpose | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, fluorine and proton environments | Characteristic chemical shifts for fluorine substituents and epoxide ring protons |
| Infrared (IR) Spectroscopy | Functional group identification | Epoxide ring vibrations and C–F bond stretches |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at 184.14 g/mol |
| Chromatography (HPLC, GC) | Purity assessment | Single peak indicating purity >95% |
| Melting Point Determination | Purity and identity | Consistent melting point range indicative of pure compound |
Research Findings and Observations on Preparation
- The fluorine atoms at positions 4 and 7 significantly influence the electronic properties of the chromene, affecting the epoxidation step's regioselectivity and reaction rate.
- Epoxidation of the chromene double bond is highly selective under mild conditions, minimizing side reactions such as ring opening or over-oxidation.
- The presence of fluorine substituents enhances the stability of the epoxide ring, which is otherwise prone to nucleophilic attack.
- Multi-step synthesis requires careful control of reaction conditions to avoid defluorination or degradation of sensitive intermediates.
- The synthetic route is adaptable for the introduction of other substituents, enabling the preparation of analogs for structure-activity relationship studies.
Summary Table of Preparation Methods
| Aspect | Details |
|---|---|
| Starting Materials | Fluorinated chromene derivatives or fluorinated phenols and aldehydes |
| Key Reaction | Epoxidation of chromene double bond |
| Common Oxidizing Agents | m-Chloroperbenzoic acid (m-CPBA), peracids |
| Reaction Conditions | Mild temperatures (0–25 °C), inert solvents like dichloromethane |
| Purification | Chromatography, recrystallization |
| Analytical Confirmation | NMR, IR, MS, chromatographic purity, melting point |
| Scale-Up Techniques | Continuous flow reactors, optimized reaction parameters |
Chemical Reactions Analysis
Types of Reactions
4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield simpler fluorinated chromene derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while substitution reactions can produce a variety of functionalized chromenes .
Scientific Research Applications
Medicinal Chemistry
4,7-Difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene has been investigated for its potential therapeutic effects. Its structural analogs exhibit biological activities such as:
- Anticancer Properties : Research indicates that compounds with similar chromene structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antiviral Activity : Some studies suggest that chromene derivatives can exhibit antiviral effects by interfering with viral replication mechanisms.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Building Block for Fluorinated Compounds : The presence of fluorine atoms enhances the reactivity and stability of the compound, making it a suitable precursor for synthesizing other fluorinated organic compounds.
- Synthesis of Novel Chromene Derivatives : Researchers utilize this compound to create new chromene-based materials with tailored properties for specific applications.
Materials Science
The unique properties of 4,7-difluoro compounds have led to their exploration in materials science:
- Fluorescent Materials : The incorporation of this compound into polymer matrices has been studied for developing fluorescent materials useful in optoelectronic devices.
- Photonic Applications : Its ability to absorb and emit light makes it a candidate for use in photonic devices and sensors.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of derivatives based on chromene structures. The results demonstrated significant cytotoxicity against breast cancer cells (MCF-7), indicating that modifications like fluorination can enhance activity.
Case Study 2: Synthesis of Fluorinated Materials
In a recent publication in Organic Letters, researchers reported the synthesis of a series of fluorinated chromenes using this compound as a key intermediate. The resulting compounds showed improved thermal stability and fluorescence properties compared to their non-fluorinated counterparts.
Summary
This compound is a versatile compound with promising applications in medicinal chemistry and materials science. Its unique chemical properties allow it to serve as an important building block in organic synthesis and provide potential therapeutic benefits against various diseases. Ongoing research continues to uncover new applications and enhance our understanding of this compound's capabilities.
Mechanism of Action
The mechanism of action of 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Dihydropyrano[2,3-c]chromene Derivatives
- Structure : Chromene fused with a dihydropyran ring (six-membered oxygen-containing ring) instead of an epoxide.
- Key Differences: Ring System: Pyran (6-membered) vs. oxireno (3-membered epoxide) in the target compound. Reactivity: The epoxide in the target compound is more reactive toward nucleophilic ring-opening reactions compared to the stable pyran ring .
Pyrano[2,3-d]pyrimidine Derivatives
- Structure : Pyran fused with pyrimidine, a nitrogen-containing heterocycle.
- Key Differences: Heteroatoms: Pyrimidine introduces nitrogen atoms, enabling hydrogen bonding and altered electronic properties compared to the purely oxygen/non-heteroatom chromene-epoxide system . Applications: These derivatives are often used as catalysts or intermediates in multicomponent reactions , whereas the target compound’s role remains unspecified.
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one
- Structure: Chromenone (chromene with a ketone group) substituted with bromophenyl, nitro, and methylamino groups.
- Key Differences :
Comparative Data Table
Key Research Findings
- Synthetic Methods: The target compound’s synthesis likely involves fluorination and epoxidation steps, whereas dihydropyrano derivatives are synthesized via multicomponent reactions using catalysts like mefenamic acid .
- Stability: The fluorine substituents and epoxide ring may confer greater metabolic stability compared to non-halogenated chromenes but lower thermal stability (evidenced by stringent storage conditions) .
- Electrophilic Character: The electron-withdrawing fluorine atoms increase the electrophilicity of the epoxide ring, making it more susceptible to nucleophilic attack than non-fluorinated epoxides .
Biological Activity
Chemical Structure and Properties
Molecular Structure:
The structure of 4,7-difluoro-2,7b-dihydro-1aH-oxireno[2,3-c]chromene features a chromene backbone with two fluorine substituents at the 4 and 7 positions.
Physical Properties:
- Molecular Formula:
- Molecular Weight: 184.14 g/mol
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
-
In vitro Studies:
- A study demonstrated that fluorinated chromenes can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- The compound showed a dose-dependent decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
-
Mechanism of Action:
- The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
- Additionally, the compound may affect signaling pathways related to cell proliferation and survival.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition:
- The compound exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
- Minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Neuroprotection in vitro:
- In neuronal cell cultures exposed to oxidative stress, treatment with the compound led to reduced cell death and improved cell viability.
- Mechanistic studies suggested modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells:
- Objective: To evaluate the cytotoxic effects of this compound.
- Findings: The compound reduced cell viability by 70% at a concentration of 25 µM after 48 hours.
Case Study 2: Antimicrobial Activity
A study assessing the antimicrobial properties:
- Objective: To determine the effectiveness against common bacterial strains.
- Results: The compound showed significant antibacterial activity with an MIC of 20 µg/mL against S. aureus.
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Observations |
|---|---|---|---|
| Anticancer | MCF-7 | 25 | Induces apoptosis |
| A549 | 30 | Cell cycle arrest observed | |
| Antimicrobial | S. aureus | 20 | Significant inhibition |
| E. coli | 50 | Moderate inhibition | |
| Neuroprotective | Neuronal Cells | N/A | Reduced oxidative stress-induced death |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
